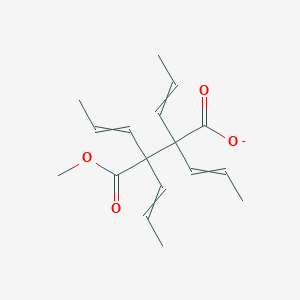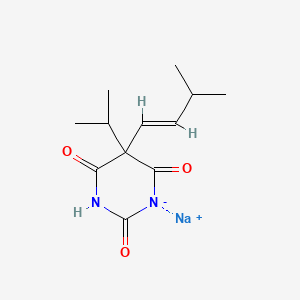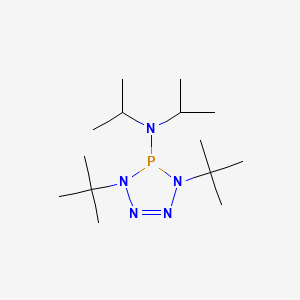
1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine is a synthetic compound that belongs to the class of tetrazaphospholamines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine typically involves the reaction of tert-butyl and isopropyl amines with a tetrazaphosphol precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions may occur at the nitrogen or phosphorus atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine include other tetrazaphospholamines with different substituents. Examples include:
- 1,4-Di-tert-butyl-1,4-dihydro-5H-tetrazaphosphol-5-amine
- N,N-Di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may impart unique chemical and physical properties
Propiedades
Número CAS |
65392-64-5 |
|---|---|
Fórmula molecular |
C14H32N5P |
Peso molecular |
301.41 g/mol |
Nombre IUPAC |
1,4-ditert-butyl-N,N-di(propan-2-yl)tetrazaphosphol-5-amine |
InChI |
InChI=1S/C14H32N5P/c1-11(2)17(12(3)4)20-18(13(5,6)7)15-16-19(20)14(8,9)10/h11-12H,1-10H3 |
Clave InChI |
GVDKKBKHACHEST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P1N(N=NN1C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


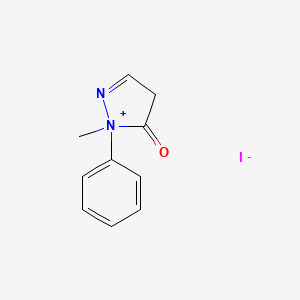
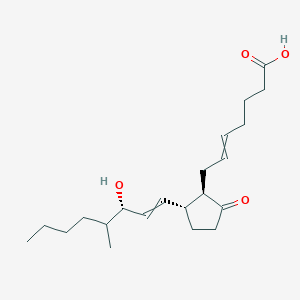
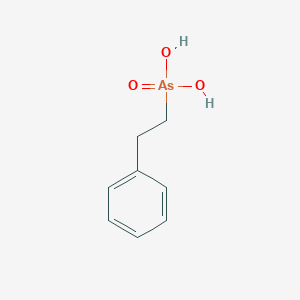
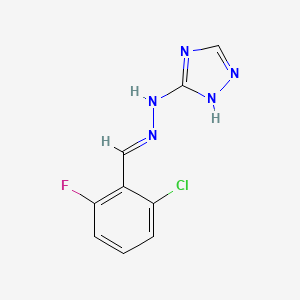
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
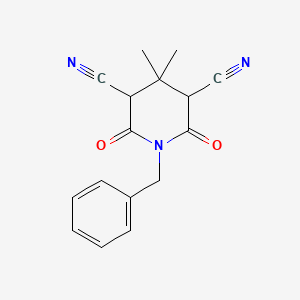
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

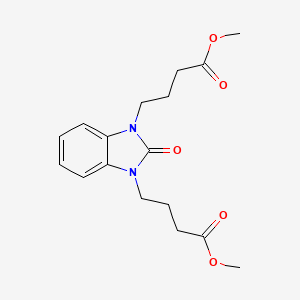

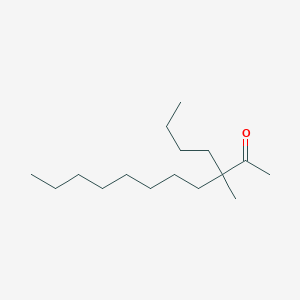
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
